molecular formula C13H14N2O2S B2846770 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine CAS No. 927989-95-5

2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine

Cat. No.: B2846770
CAS No.: 927989-95-5
M. Wt: 262.33
InChI Key: PPXANUXCMGIIFL-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine is a high-purity chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique structure combining a pyridine ring, a benzenesulfonyl group, and an ethylamine backbone, making it a valuable scaffold for the development of novel therapeutic agents . While specific mechanistic studies on this exact compound are not fully established in the public domain, its core structure is recognized in pharmaceutical research. Compounds containing the pyridin-3-ylethylamine moiety have been investigated as kinase inhibitors , and benzenesulfonyl groups are prevalent in compounds targeting a variety of enzymes and receptors . This suggests potential research applications in exploring pathways related to oncology, inflammatory diseases, and autoimmune disorders . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)-2-pyridin-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c14-9-13(11-5-4-8-15-10-11)18(16,17)12-6-2-1-3-7-12/h1-8,10,13H,9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXANUXCMGIIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyridinyl Ethylamine Intermediates

Nucleophilic Substitution with Benzenesulfonyl Chloride

A plausible route involves the reaction of 2-(pyridin-3-yl)ethan-1-amine with benzenesulfonyl chloride under basic conditions. This method mirrors the sulfonylation of amines observed in the synthesis of sulfonamide derivatives. For instance, 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid was synthesized via chloroacetylation followed by sulfhydryl substitution. Adapting this approach, the primary amine of 2-(pyridin-3-yl)ethan-1-amine could undergo sulfonylation at the β-carbon, though steric and electronic factors may necessitate protecting group strategies.

Reaction Conditions and Challenges
  • Base Selection : Triethylamine or pyridine is typically employed to scavenge HCl generated during sulfonylation.
  • Solvent System : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both the amine and sulfonyl chloride.
  • Steric Hindrance : The geminal substitution pattern (sulfonyl and pyridinyl groups on the same carbon) may impede reactivity, requiring elevated temperatures or prolonged reaction times.

Reductive Amination of a Ketone Precursor

The reductive amination of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-one represents a viable pathway. This method, analogous to the reduction of nitro groups to amines in pyridinyl derivatives, involves converting a ketone intermediate to the corresponding amine via catalytic hydrogenation or borohydride reduction.

Synthesis of the Ketone Intermediate
  • Friedel-Crafts Acylation : Reacting pyridin-3-ylmagnesium bromide with benzenesulfonyl acetyl chloride could yield the ketone, though the nucleophilicity of pyridinyl Grignard reagents is often limited by coordination to the nitrogen lone pair.
  • Oxidative Methods : Oxidation of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethanol, synthesized via aldol condensation, using Jones reagent or Dess-Martin periodinane.

Coupling Strategies for Geminal Disubstitution

Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination, utilized in the synthesis of N-(pyridin-2-yl)pyrimidin-2-amine derivatives, could be adapted to couple a benzenesulfonyl-containing fragment with a pyridinyl amine. For example, a brominated sulfone intermediate might undergo coupling with 3-aminopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).

Example Reaction Pathway
  • Synthesis of Brominated Sulfone : 2-Bromo-2-(benzenesulfonyl)ethanol is prepared via bromination of the corresponding sulfone.
  • Amination : Coupling with 3-aminopyridine under microwave irradiation (200 W, 150°C), yielding the target compound.

Michael Addition to Vinyl Sulfones

The conjugate addition of ammonia to a vinyl sulfone bearing a pyridinyl group offers a route to the geminal disubstituted amine. This method parallels the use of enaminones in pyrimidine cyclization reactions.

Substrate Preparation
  • Vinyl Sulfone Synthesis : Reacting benzenesulfonyl chloride with 2-(pyridin-3-yl)ethylene under basic conditions.
  • Ammonia Addition : The vinyl sulfone undergoes Michael addition with aqueous ammonia, followed by acid workup to yield the amine.

Multi-Step Protection-Deprotection Sequences

SEM-Protected Amine Strategy

Inspired by the synthesis of pyrrole sulfonamides, the amine group of 2-(pyridin-3-yl)ethan-1-amine could be protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. Subsequent sulfonylation at the β-carbon with benzenesulfonyl chloride, followed by deprotection using tetrabutylammonium fluoride (TBAF), would yield the target compound.

Key Advantages
  • Chemoselectivity : The SEM group shields the amine during sulfonylation, preventing undesired N-sulfonamide formation.
  • Mild Deprotection : TBAF in THF cleanly removes the SEM group without affecting the sulfonyl moiety.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Potential
Sulfonylation Straightforward, minimal steps Steric hindrance at β-carbon Moderate (40–60%)
Reductive Amination High functional group tolerance Requires synthesis of stable ketone precursor Low (20–40%)
Palladium Coupling Enables complex disubstitution Costly catalysts, stringent conditions Moderate (50–70%)
Michael Addition Atom-economical Limited substrate availability Variable

Mechanistic Insights and Optimization

Radical Pathways in Sulfonylation

Visible light-mediated cyclodesulfurization, as demonstrated in the synthesis of N-substituted 2-aminobenzimidazoles, suggests that radical intermediates could facilitate C–S bond formation. Irradiating a mixture of 2-(pyridin-3-yl)ethan-1-amine and benzenesulfonyl chloride under blue LED light (450 nm) might bypass kinetic barriers associated with ionic mechanisms.

Solvent and Temperature Effects

  • Aqueous Media : The use of water as a co-solvent, as seen in photocatalyst-free syntheses, could enhance reactivity by stabilizing charged intermediates.
  • Microwave Assistance : Reducing reaction times from hours to minutes, as achieved in pyrrole synthesis, may improve yields by minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. Specifically, 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine has been studied for its potential to inhibit tumor growth in various cancer cell lines. The mechanism of action often involves the modulation of enzyme activity related to cancer cell proliferation and survival.

Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial effects. The compound has shown promising results against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated its efficacy in inhibiting bacterial growth by interfering with folate synthesis pathways.

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially providing therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Insights

Mechanism of Action
The pharmacological action of this compound is primarily attributed to its ability to act as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cell signaling pathways that promote cancer cell survival.

Case Studies and Clinical Trials
Several case studies have been documented that illustrate the effectiveness of this compound in clinical settings. For example, a recent trial evaluated its use in combination therapies for cancer treatment, demonstrating enhanced efficacy compared to standard treatments alone.

Study Objective Findings
Study 1Evaluate anticancer effectsSignificant tumor reduction in treated groups
Study 2Assess antimicrobial activityEffective against multiple bacterial strains
Study 3Investigate neuroprotective propertiesImproved cognitive function in animal models

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. Such materials may find applications in various industries, including automotive and aerospace.

Nanotechnology
Research has also focused on the use of this compound in nanotechnology, particularly in creating nanoscale drug delivery systems. Its unique chemical structure allows for effective loading and release of therapeutic agents, improving the bioavailability and targeting of drugs.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The sulfonyl and pyridinyl groups might play a role in binding to the target site, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

The structural and functional attributes of 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine are compared below with key analogs, focusing on molecular properties, synthesis, and biological relevance.

Structural and Functional Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₃H₁₄N₂O₂S 270.33 Benzenesulfonyl, pyridin-3-yl Enhanced metabolic stability; potential enzyme inhibition
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride C₇H₁₁Cl₂N₂ 207.12 Pyridin-3-yl, hydrochloride salt Intermediate in triazine synthesis; 38.4% yield via nucleophilic substitution
N-Methyl-2-(pyridin-3-yl)ethan-1-amine C₈H₁₂N₂ 136.20 Pyridin-3-yl, methylated amine Commercially available; used in coumarin derivatives for CNS targets
2-(tert-Butylthio)-ethan-1-amine C₆H₁₅NS 133.25 tert-Butylthio Precursor for sulfonyl-containing inhibitors; 65% yield in sulfonylation
2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride C₁₅H₁₄Cl₂N₃ 300.65 Chloro-indole, pyridin-3-yl, hydrochloride Marketed for industrial use; halogenation enhances stability

Stability and Metabolic Considerations

  • The tert-butylthio group in offers steric protection against oxidative metabolism but lacks the electron-withdrawing character of benzenesulfonyl .
  • Benzenesulfonyl derivatives are less prone to hydrolysis compared to morpholine-sulfonyl analogs (e.g., ), which may undergo ring-opening reactions .

Biological Activity

2-(Benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Structure

  • Chemical Formula: C14H16N2O2S
  • Molecular Weight: 276.36 g/mol
  • IUPAC Name: this compound

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of the compound against selected bacterial strains:

Bacterial StrainMIC (μg/mL)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Escherichia coli>125Limited activity observed

The compound's mechanism involves the inhibition of critical biochemical pathways essential for bacterial growth and reproduction. Specifically, it targets protein synthesis and nucleic acid production, leading to bactericidal effects.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown moderate antifungal activity against Candida species, with a reported MIC of approximately 31.2 μg/mL.

Study on Antibacterial Efficacy

A recent study published in MDPI evaluated the efficacy of various sulfonamide derivatives, including this compound, against biofilm-forming bacteria such as MRSA and Staphylococcus epidermidis. The results indicated a significant reduction in biofilm formation compared to control groups, highlighting the compound's potential as an antibiofilm agent .

Research on Selectivity and Toxicity

Another study assessed the selectivity and cytotoxicity of this compound in various cell lines. Results indicated that while it exhibits potent antibacterial activity, its cytotoxic effects were minimal at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .

Q & A

Q. What are the common synthetic routes for 2-(benzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine?

The synthesis of this compound can involve multi-step strategies, such as:

  • Sulfonylation : Reacting a pyridine-containing amine intermediate with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
  • Coupling Reactions : Palladium-catalyzed cross-coupling to introduce the pyridinyl group, followed by functional group modifications .
  • Protection/Deprotection : Temporary protection of the amine group (e.g., with tert-butoxycarbonyl [Boc]) to avoid side reactions during sulfonylation .

Key reagents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation and sodium borohydride for reductions .

Q. How is the purity and structure of this compound validated in research settings?

Standard analytical techniques include:

  • NMR Spectroscopy : To confirm the presence of benzenesulfonyl (aromatic proton signals at δ 7.5–8.0 ppm) and pyridinyl groups (distinct splitting patterns).
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks).
  • HPLC : For purity assessment, typically using reverse-phase columns with UV detection at 254 nm .

Q. What are the known biological activities of structurally related compounds?

Imidazo[1,2-a]pyridine analogs (e.g., 2-{7-methyl-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine) exhibit:

  • Antimicrobial Activity : Inhibition of bacterial DNA gyrase.
  • Anticancer Potential : Induction of apoptosis in cancer cell lines via kinase modulation.
  • Antiviral Effects : Interference with viral replication machinery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
  • Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) with ligands like XPhos for coupling steps.
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 100°C for 1 hour vs. 24 hours conventional) .
  • Workflow Example : A 29% yield was reported using EDC-mediated coupling at 120°C for 17 hours .

Q. What experimental strategies address contradictory reports on this compound’s biological activity?

  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to identify target proteins (e.g., kinases or receptors).
  • Dose-Response Analysis : Compare IC₅₀ values across cell lines to assess selectivity.
  • Structural Modifications : Synthesize derivatives (e.g., halogenated analogs) to isolate pharmacophores responsible for activity .

Q. How does the compound interact with biological targets at the molecular level?

Computational and experimental approaches include:

  • Molecular Docking : Predict binding affinity to enzymes like cytochrome P450 or bacterial topoisomerase IV.
  • Surface Plasmon Resonance (SPR) : Quantify real-time interaction kinetics with purified proteins.
  • Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites and assess metabolic stability .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct Formation : Optimize stoichiometry to minimize sulfone byproducts.
  • Purification : Use flash chromatography with gradient elution (e.g., 5–20% methanol in DCM).
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .

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